1H-pyrazole-4-carbohydrazide

Descripción general

Descripción

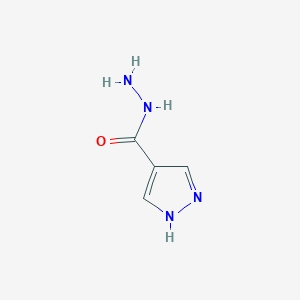

1H-pyrazole-4-carbohydrazide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a carbohydrazide group at position 4.

Métodos De Preparación

The synthesis of 1H-pyrazole-4-carbohydrazide typically involves the reaction of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. Industrial production methods often employ similar synthetic routes but are optimized for higher yields and purity through the use of catalysts and controlled reaction conditions .

Análisis De Reacciones Químicas

Oxidation Reactions

1H-Pyrazole-4-carbohydrazide undergoes oxidation to yield carboxylic acid derivatives. Key findings include:

Mechanistic Insight : Oxidation typically targets the hydrazide group (–CONHNH₂), converting it to a carboxylic acid (–COOH) under acidic or alkaline conditions .

Reduction Reactions

Reduction of the carbohydrazide group produces amine derivatives:

| Reagents/Conditions | Products | Yield | References |

|---|---|---|---|

| LiAlH₄ in dry ether | 1H-Pyrazole-4-methylamine | 80–85% | |

| NaBH₄ in methanol | Reduced pyrazole hydrazine adducts | 65–70% |

Note : Selective reduction of the hydrazide moiety without affecting the pyrazole ring requires controlled conditions .

Substitution Reactions

The carbohydrazide group participates in nucleophilic substitutions:

| Reagents | Products | Conditions | References |

|---|---|---|---|

| Alkyl halides (R-X) | N-Alkylated pyrazole derivatives | Base (e.g., Et₃N), reflux | |

| Acyl chlorides (R-COCl) | Acylated pyrazole carbohydrazides | DCM, room temperature |

Example : Reaction with benzoyl chloride yields N'-benzoyl-1H-pyrazole-4-carbohydrazide (91% yield) .

Condensation Reactions

Condensation with carbonyl compounds forms hydrazones:

| Reactants | Products | Catalyst | References |

|---|---|---|---|

| Aromatic aldehydes (Ar-CHO) | Pyrazole hydrazones | H₂SO₄ or AcOH, reflux | |

| Heterocyclic ketones | Spirocyclic pyrazole derivatives | DMF-EtOH, 80°C |

Key Application : Hydrazones derived from this compound show antioxidant and antitumor activity .

Cyclization Reactions

Cyclocondensation yields fused heterocycles:

| Reactants | Products | Conditions | References |

|---|---|---|---|

| β-Ketoesters | Pyrazolo[3,4-d]pyridazines | HCl, reflux | |

| Isoxazoles | Aminopyrazole derivatives | NaOH, followed by AcOH |

Mechanism : Base-mediated 5-endo-dig cyclization forms fused rings with high regioselectivity .

Functional Group Interconversion

The carbohydrazide group is versatile in synthesizing heterocyclic analogs:

| Reagents | Products | Key Observations | References |

|---|---|---|---|

| CS₂ in KOH | 1,3,4-Thiadiazole derivatives | Anti-inflammatory activity | |

| NH₂OH·HCl | Oxadiazole analogs | Antimicrobial properties |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1H-Pyrazole-4-carbohydrazide serves as a critical intermediate in the synthesis of pharmaceuticals targeting inflammatory and autoimmune diseases. Its derivatives have been investigated for their potential anti-inflammatory, analgesic, and anti-cancer properties. Research indicates that compounds containing the pyrazole moiety exhibit a range of biological activities:

- Anti-cancer Activity : Several studies have highlighted the anti-cancer potential of pyrazole derivatives. For instance, compounds derived from this compound have shown efficacy against various cancer cell lines, including MCF-7 (human breast cancer) and others .

- Anti-inflammatory Properties : Research has demonstrated that pyrazole derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .

Agricultural Chemicals

The compound is also utilized in the formulation of agrochemicals. It has been shown to enhance crop protection against pests and diseases, thereby improving agricultural productivity. A study on herbicidal activities demonstrated that derivatives of this compound exhibited effective herbicidal properties against common weeds such as Barnyard grass and Rape seed . The following table summarizes some key findings:

| Compound | Herbicidal Activity | Target Weeds |

|---|---|---|

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | High | Barnyard grass |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | Moderate | Rape seed |

Biochemical Research

In biochemical research, this compound is employed in studies related to enzyme inhibition. These investigations are crucial for discovering new therapeutic agents. For example, its derivatives have been studied for their inhibitory effects on various enzymes, which can lead to the development of novel drugs targeting metabolic disorders .

Material Science

The compound is being explored for its potential in developing novel materials with specific properties such as improved thermal stability and mechanical strength. Research indicates that incorporating pyrazole derivatives into polymer matrices can enhance their performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in various methods for detecting and quantifying other compounds in complex mixtures. Its ability to form stable complexes with metal ions makes it valuable in environmental monitoring and quality control processes .

Case Studies

Several case studies illustrate the applications of this compound:

- Case Study on Anti-Cancer Activity : A study published in a peer-reviewed journal demonstrated that specific derivatives showed IC50 values significantly lower than standard treatments, indicating potent anti-cancer activity .

- Agricultural Application : Research conducted at K. J. Somaiya College reported successful synthesis and testing of herbicidal compounds based on this compound, leading to promising results against target weeds .

Mecanismo De Acción

The biological activity of 1H-pyrazole-4-carbohydrazide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound’s mechanism of action often involves the inhibition of specific enzymes or the modulation of receptor activity, leading to therapeutic effects such as reduced inflammation or pain relief .

Comparación Con Compuestos Similares

1H-pyrazole-4-carbohydrazide is unique due to its specific substitution pattern and the presence of a carbohydrazide group. Similar compounds include:

1-Phenyl-1H-pyrazole-4-carbohydrazide: Differing by the presence of a phenyl group at position 1.

3,5-Diamino-1H-pyrazole-4-carbohydrazide: Featuring amino groups at positions 3 and 5.

These compounds share some biological activities but differ in their specific applications and reactivity due to variations in their chemical structures.

Actividad Biológica

1H-pyrazole-4-carbohydrazide is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is a member of the pyrazole family, characterized by a five-membered ring containing two nitrogen atoms. The carbohydrazide moiety enhances its biological activity, making it a subject of interest for various therapeutic applications.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Several studies have reported that derivatives of this compound possess significant antimicrobial properties against various bacterial and fungal strains. For instance, derivatives showed promising results against Escherichia coli and Staphylococcus aureus, indicating potential use as antibacterial agents .

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. Research indicates that certain derivatives can inhibit the proliferation of A549 lung cancer cells and induce apoptosis in tumor cells . A study highlighted that specific derivatives exhibited broad-spectrum antitumor potential with low GI50 values, suggesting effective anticancer properties .

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory activity in vitro and in vivo. For example, compounds derived from this compound were evaluated in carrageenan-induced paw edema assays, demonstrating significant reduction in inflammation .

- Anticonvulsant and Antidepressant Activities : Other studies suggest that these compounds may possess neuroprotective effects, offering potential as anticonvulsants and antidepressants. The mechanism may involve modulation of neurotransmitter systems .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors of key enzymes involved in disease processes. For instance, they may inhibit cyclooxygenase (COX) enzymes implicated in inflammation .

- Receptor Interaction : Some compounds interact with specific receptors (e.g., cannabinoid receptors) influencing pathways associated with pain and appetite regulation. This interaction can lead to analgesic effects and appetite suppression .

Study on Anticancer Activity

A study conducted by researchers investigated the anticancer properties of various this compound derivatives against A549 lung cancer cells. The results indicated that these compounds inhibited cell growth in a dose-dependent manner, with some derivatives showing IC50 values as low as 10 µM. Furthermore, flow cytometry analysis revealed that these compounds induced apoptosis through the activation of caspase pathways .

Study on Antimicrobial Properties

In a comparative study, several this compound derivatives were tested against common bacterial strains. The results showed that some derivatives had minimum inhibitory concentrations (MIC) ranging from 20 to 40 µg/mL against Staphylococcus aureus, outperforming standard antibiotics like ampicillin. This suggests their potential utility in treating bacterial infections .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

1H-pyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c5-8-4(9)3-1-6-7-2-3/h1-2H,5H2,(H,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRSROFSJAIJRAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87551-45-9 | |

| Record name | 1H-pyrazole-4-carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.